An In-depth Technical Guide to Methyl Chloro-Trifluoromethyl Nicotinates: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl Chloro-Trifluoromethyl Nicotinates: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
A Note on Isomerism and CAS Identification
Introduction: The Strategic Importance of Fluorinated Nicotinates
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern drug design and agrochemical development. The trifluoromethyl group offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profile of a molecule. When integrated into the nicotinic acid scaffold, a privileged structure in medicinal chemistry, the resulting compounds become valuable building blocks for novel therapeutic agents and specialized chemicals.
The presence of a chlorine atom on the pyridine ring further enhances the synthetic utility of these molecules, providing a reactive handle for further chemical modifications and the construction of more complex molecular architectures. This guide will delve into the technical details of these compounds, offering practical insights for their use in research and development.
Physicochemical Properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
| Property | Value | Source |
| CAS Number | 1360934-51-5 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |
| Molecular Weight | 239.58 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [4] |
| Solubility | Soluble in common organic solvents | [4] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |
Synthesis Strategies for Chloro-Trifluoromethyl Nicotinates
The synthesis of chloro-trifluoromethyl nicotinates is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. Below are outlined synthetic approaches, including a detailed protocol for a related isomer that highlights key chemical transformations.
General Synthetic Considerations
The introduction of the trifluoromethyl group onto the pyridine ring is a critical and often challenging step in the synthesis of these compounds. Common strategies involve the trifluoromethylation of a pre-functionalized pyridine derivative.
A notable approach involves the trifluoromethylation of an aryl iodide using an inexpensive and scalable system such as methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI)[5][6]. This method is advantageous for its operational simplicity and cost-effectiveness, making it suitable for larger-scale production[5][6].
Illustrative Synthetic Workflow: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
The following workflow, based on a reported synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate, illustrates a practical approach to this class of compounds[6]. This process highlights key transformations that can be adapted for the synthesis of other isomers.
Caption: Synthetic workflow for Methyl 6-chloro-5-(trifluoromethyl)nicotinate.
Step-by-Step Experimental Protocol (Adapted for a Generic Chloro-Iodo-Nicotinate Precursor)
The following is a generalized protocol for the key trifluoromethylation step, based on the principles outlined in the synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate[6].
-
Reaction Setup: To a dry reaction vessel, add the methyl chloro-iodo-nicotinate precursor, potassium fluoride (KF), and copper(I) iodide (CuI).
-
Solvent and Reagent Addition: Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), followed by the trifluoromethylating agent, methyl chlorodifluoroacetate (MCDFA).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-140°C and stir for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or GC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl chloro-trifluoromethyl nicotinate.
Applications in Drug Discovery and Agrochemical Research
Methyl chloro-trifluoromethyl nicotinates are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Pharmaceutical Applications
The nicotinic acid core is a well-established pharmacophore found in numerous drugs. The addition of chloro and trifluoromethyl substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, leading to improved drug-like characteristics[6]. These building blocks are particularly useful in the development of:
-
Anti-infective Agents: As demonstrated by their use as key synthons for novel anti-infective agents[6].
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and these substituted nicotinates can be used to generate libraries of potential new drugs.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.
Caption: Synthetic utility of Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Agrochemical Applications
The pyridine ring is also a common feature in many successful pesticides and herbicides. The unique properties of the trifluoromethyl group can lead to the development of more potent and selective agrochemicals. These compounds can serve as starting materials for the synthesis of:
-
Fungicides: Such as those derived from 2,3-dichloro-5-(trifluoromethyl)pyridine[7].
-
Insecticides: With improved efficacy and metabolic stability.
-
Herbicides: Offering new modes of action to combat weed resistance.
Analytical Characterization
The identity and purity of methyl chloro-trifluoromethyl nicotinates are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the proton and carbon environments, confirming the substitution pattern on the pyridine ring. ¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the ester carbonyl and the C-F bonds of the trifluoromethyl group.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions should be taken when handling methyl chloro-trifluoromethyl nicotinates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[8].
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors[8].
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[8].
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials[2].
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information[8].
Conclusion
Methyl chloro-trifluoromethyl nicotinates are versatile and valuable building blocks for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Their unique combination of a reactive chlorine handle and the beneficial properties of the trifluoromethyl group makes them highly attractive for lead optimization and the development of new chemical entities. While the specific isomer, Methyl 5-chloro-2-(trifluoromethyl)nicotinate, is not as readily documented as its 2-chloro-5-(trifluoromethyl) counterpart (CAS 1360934-51-5), the synthetic principles and applications discussed in this guide provide a solid foundation for researchers working with this important class of compounds. A clear understanding of their synthesis, properties, and safe handling is essential for unlocking their full potential in scientific discovery.
References
-
ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Retrieved from [Link]
-
ACS Publications. (2013, May 9). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 2-chloro-5-(trifluoroMethyl)nicotinate — Chemical Substance Information. Retrieved from [Link]
-
NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2022, May 26). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. Methyl 2-chloro-5-(trifluoroMethyl)nicotinate | 1360934-51-5 [chemicalbook.com]
- 2. Methyl 2-chloro-5-(trifluoromethyl)nicotinate | 1360934-51-5 [sigmaaldrich.com]
- 3. eMolecules Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Combi-Blocks | Fisher Scientific [fishersci.com]
- 4. CAS 1360934-51-5: methyl 2-chloro-5-(trifluoromethyl)nicot… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 2-chloro-5-(trifluoromethyl)nicotinate | 1360934-51-5 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
